molecular formula C6H7NO3 B046841 Ethyl isoxazole-3-carboxylate CAS No. 3209-70-9

Ethyl isoxazole-3-carboxylate

Cat. No. B046841
Key on ui cas rn: 3209-70-9
M. Wt: 141.12 g/mol
InChI Key: RKXWKTOBQOSONL-UHFFFAOYSA-N
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Patent
US07041670B2

Procedure details

The starting acetylene was obtained as described in Example 118. The 3-carboethoxy isoxazole intermediate was obtained by cycloaddition of the nitrile oxide generated in situ from ethyl nitroacetate, di-t-butyldicarbonate and 4-dimethylaminopyridine. The amide was obtained from the 3-carboethoxy isoxazole intermediate by hydrolysis to the acid, conversion to the acyl chloride and reaction with ammonia. LRMS (ESI+) m/z: 358.0 (M−H+ C15H14F3N3O4 requires 358.0)
Name
ethyl nitroacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])([O-:3])=O.[C:10](OC(OC(OC(C)(C)C)=O)=O)(C)(C)[CH3:11]>CN(C)C1C=CN=CC=1>[C:5]([C:4]1[CH:11]=[CH:10][O:3][N:1]=1)([O:7][CH2:8][CH3:9])=[O:6].[NH3:1]

Inputs

Step One
Name
ethyl nitroacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)C1=NOC=C1
Name
Type
product
Smiles
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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